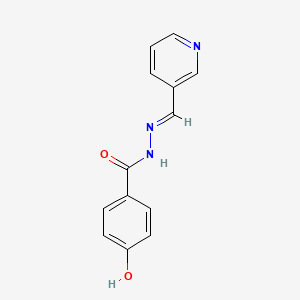

![molecular formula C16H15N3O3S B5540521 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in focus belongs to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities and applications in medicinal chemistry. The specific moiety, benzylsulfonyl linked to a benzimidazole ring through an acetamide linker, represents a structural framework that combines aromatic and heteroaromatic systems with potential for significant chemical and biological functionalities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide, typically involves multi-step reactions starting from benzimidazole precursors. Key steps often include the acylation of 2-aminobenzimidazoles followed by sulfonylation reactions to introduce the benzylsulfonyl group. Techniques such as X-ray diffraction analysis have been employed to determine the molecular structure of related compounds, confirming the successful synthesis and crystalline structure of these molecules (Benvenuti et al., 1997).

Molecular Structure Analysis

Molecular modeling and X-ray crystallography have played crucial roles in elucidating the molecular structure of benzimidazole derivatives. These analyses reveal how the benzylsulfonyl and acetamide groups are oriented relative to the benzimidazole core, providing insights into the potential interaction sites for biological activity and chemical reactivity (Benvenuti et al., 1997).

Chemical Reactions and Properties

Benzimidazole derivatives are versatile in chemical reactivity, participating in various organic transformations. This includes nucleophilic substitution reactions, where the acetamide moiety can react with different electrophiles, and sulfonylation reactions for introducing sulfonyl groups. These reactions expand the chemical diversity and potential utility of these compounds in further synthetic applications and biological studies.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the core structure. The introduction of a benzylsulfonyl group and an acetamide linker affects these properties, potentially improving solubility in organic solvents and facilitating the formation of well-defined crystals suitable for structural analysis.

Chemical Properties Analysis

The chemical properties of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide derivatives are characterized by their ability to participate in hydrogen bonding, due to the presence of amide groups, and their potential for further functionalization through the sulfonyl group. These properties make them interesting candidates for developing more complex molecules with tailored biological activities or physicochemical characteristics.

Scientific Research Applications

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activity : Devi et al. (2022) synthesized derivatives of 2-mercaptobenzimidazole, which showed significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

- Synthesis and Genotoxic Properties : Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which were investigated for their antimicrobial and genotoxic activities (Benvenuti, Severi, et al., 1997).

Anticancer and Cytotoxic Properties

- Novel Sulphonamide Derivatives with Antimicrobial Activity : Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, finding good antimicrobial activity and significant cytotoxic properties for some compounds (Fahim & Ismael, 2019).

- Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) also investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity, revealing potential use in COVID-19 drug development (Fahim & Ismael, 2021).

Other Applications

- Antioxidants for Base Oil : Basta et al. (2017) prepared some benzimidazole derivatives, including 2(1-H benzo(d)imidazole-2-y1)thio N-butyl acetamide, and studied them as antioxidants for base stock, demonstrating their utility in industrial applications (Basta, El-Bassoussi, et al., 2017).

properties

IUPAC Name |

2-(2-benzylsulfonylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-15(20)10-19-14-9-5-4-8-13(14)18-16(19)23(21,22)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBVYGXBOSHOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)